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Compound of Interest

Compound Name: 2-Amino-5-methoxybenzaldehyde

Cat. No.: B1606155

Abstract: 2-Amino-5-methoxybenzaldehyde (CAS: 26831-52-7) is a cornerstone building
block in medicinal chemistry, prized for its trifunctional nature which enables the efficient
construction of diverse and complex heterocyclic scaffolds. The strategic positioning of an
amine, an aldehyde, and an electron-donating methoxy group on the aromatic ring provides a
versatile platform for synthesizing privileged structures such as quinolines and quinazolines.
These heterocycles are central to numerous pharmacologically active agents, demonstrating a
wide range of therapeutic activities including anticancer and antimicrobial effects. This guide
offers an in-depth exploration of the synthetic utility of 2-Amino-5-methoxybenzaldehyde,
presenting detailed protocols, mechanistic insights, and a review of the biological activities of
its derivatives to empower researchers in drug discovery and development.

Introduction: The Strategic Value of a Trifunctional
Precursor

In the landscape of synthetic medicinal chemistry, the efficiency of a drug discovery program is
often dictated by the strategic choice of starting materials. 2-Amino-5-methoxybenzaldehyde
emerges as a molecule of significant value due to its inherent structural attributes. The ortho-
disposition of the amino (-NHz) and formyl (-CHO) groups facilitates a range of classical and
novel cyclization reactions, most notably the Friedlander annulation for quinoline synthesis. The
methoxy (-OCHs) group at the 5-position not only influences the electronic properties of the
ring, modulating reactivity, but also serves as a key interaction point in drug-receptor binding or
as a handle for further functionalization.
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This combination of reactive sites in a single, readily available molecule allows for a high
degree of atom economy and synthetic convergence, enabling chemists to rapidly access
libraries of compounds for biological screening. Its application spans the synthesis of kinase
inhibitors, antimicrobial agents, and other therapeutic candidates, making it an indispensable
tool for the modern medicinal chemist.

Physicochemical and Structural Data

A thorough understanding of a reagent's properties is fundamental to its effective application in

synthesis.
Property Value Source
CAS Number 26831-52-7 [1]
Molecular Formula CsHsNO2 [1]
Molecular Weight 151.16 g/mol [1]
2-amino-5-
IUPAC Name [1]
methoxybenzaldehyde
Yellow to brown crystalline
Appearance
powder
- Soluble in ethanol, DMSO,
Solubility

DMF

Core Synthetic Applications: A Gateway to
Privileged Scaffolds

The primary utility of 2-Amino-5-methoxybenzaldehyde lies in its role as a precursor to N-
heterocycles, which are foundational scaffolds in a vast number of approved drugs.
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2-Amino-5-methoxybenzaldehyde Workflow: From Precursor to Bioactive Scaffolds.
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Fig. 1: Synthetic pathways originating from 2-Amino-5-methoxybenzaldehyde.

Synthesis of Quinolines via Friedlander Annulation

The quinoline core is a classic "privileged structure" in medicinal chemistry, found in drugs
ranging from the antimalarial chloroquine to modern kinase inhibitors. The Friedlander
synthesis is one of the most direct methods for its construction, involving the condensation of a
2-aminoaryl aldehyde or ketone with a compound containing an a-methylene group adjacent to
a carbonyl.[2] 2-Amino-5-methoxybenzaldehyde is an ideal substrate for this reaction.

Causality of the Reaction: The reaction is typically catalyzed by a base (e.g., KOH, piperidine)
or an acid (e.g., p-TsOH). The base deprotonates the active methylene compound, generating
a nucleophilic enolate which attacks the electrophilic aldehyde carbon of 2-Amino-5-
methoxybenzaldehyde. Subsequent intramolecular cyclization via attack of the aniline
nitrogen onto the ketone carbonyl, followed by dehydration, yields the aromatic quinoline ring.

[2]3]
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Mechanism of the Friedlander quinoline synthesis.

Friedlander Annulation Mechanism

2-Amino-5-methoxybenzaldehyde > Base-catalyzed > a,B-Unsaturated > Intramolecular > Dihydroquinoline > Dehydration > 6-Methoxyquinoline
+ Ketone (R-CO-CH2-R") Aldol C Michael Addition (Cyclization) Intermediate (Aromatization) Product

Click to download full resolution via product page

Fig. 2: Simplified mechanism of the Friedlander quinoline synthesis.

Synthesis of Quinazolines and Quinazolinones

Quinazolines and their corresponding ketones, quinazolinones, are another class of
heterocycles with profound medicinal importance, most notably as epidermal growth factor
receptor (EGFR) inhibitors like gefitinib and erlotinib used in cancer therapy.[4][5] The synthesis
often involves the reaction of a 2-amino benzaldehyde derivative with compounds like amines,
amides, or nitriles, followed by cyclization and oxidation.[6]

Synthetic Rationale: A common route involves the initial condensation of 2-Amino-5-
methoxybenzaldehyde with an amine to form a Schiff base. This intermediate can then
undergo cyclization with various reagents or be oxidized to form the quinazoline core.
Alternatively, reaction with isocyanates or amides can directly lead to quinazolinone structures.

[71L8]

Biological Activities of Derived Compounds

The true value of 2-Amino-5-methoxybenzaldehyde is realized in the biological activities of
the molecules it helps create.

Anticancer Activity

Derivatives of 2-Amino-5-methoxybenzaldehyde have shown significant promise as
anticancer agents. Pyrimidine derivatives incorporating a 2-amino-N-methoxybenzamide
moiety (derived from the corresponding benzoic acid) have been synthesized and
demonstrated potent activity as EGFR inhibitors for non-small cell lung cancer (NSCLC).[4] In
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one study, compounds 5d and 5h, derived from this scaffold, exhibited ICso values of 95 nM
and 71 nM, respectively, against the EGFR kinase, outperforming existing drugs like Gefitinib.
[4] Other research has focused on 2-aminobenzamide derivatives as histone deacetylase
(HDAC) inhibitors, which have shown antitumor effects in xenograft models.[9]

Table 1: Selected Anticancer Activities of 2-Amino-5-methoxybenzaldehyde Derivatives

Compound Cell Line / ICso | Activity
Target . Reference

Class Assay Metric
Pyrimidine ] in vitro kinase 71 nM

o EGFR Kinase [4]
Derivatives assay (Compound 5h)
2-

_ _ TIC: 47% @
Aminobenzamide HDAC1/2 HCT116 cells 9]

] 80mg/kg
Series
Betti Base ) BxPC-3 13.26 uM - 54.55

o Multiple ) [10]
Derivatives (pancreatic) UM

T/C: Treatment vs. Control tumor volume percentage.

Antimicrobial Activity

The versatile reactivity of the amino and aldehyde groups allows for the synthesis of Schiff
bases and chalcones, classes of compounds known for their antimicrobial properties. While
direct studies on 2-Amino-5-methoxybenzaldehyde are less common, extensive research on
structurally related methoxy-amino chalcones demonstrates their potential. For example, (E)-1-
(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one showed strong antimicrobial activity
against E. coli, S. aureus, and C. albicans, comparable to standard drugs.[11] The mechanism
is often attributed to the inhibition of essential enzymes like dihydropteroate synthase (DHPS).
[11] This suggests that derivatives of 2-Amino-5-methoxybenzaldehyde are a promising
starting point for developing new antimicrobial agents.

Detailed Experimental Protocols

The following protocols are representative examples designed to be self-validating and provide
clear, actionable steps for laboratory synthesis.
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Protocol 1: Synthesis of 6-Methoxy-2-phenylquinoline
via Friedlander Annulation

This protocol describes the base-catalyzed condensation of 2-Amino-5-

methoxybenzaldehyde with acetophenone.

Materials & Equipment:

2-Amino-5-methoxybenzaldehyde (1.0 eq)

Acetophenone (1.1 eq)

Potassium Hydroxide (KOH) (2.0 eq)

Ethanol (solvent)

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Thin Layer Chromatography (TLC) apparatus

Rotary evaporator

Recrystallization apparatus

Step-by-Step Procedure:

Reaction Setup: To a 100 mL round-bottom flask, add 2-Amino-5-methoxybenzaldehyde
(e.g., 1.51 g, 10 mmol) and ethanol (40 mL). Stir until the solid dissolves.

Reagent Addition: Add acetophenone (e.g., 1.32 g, 11 mmol) to the solution.

Catalyst Introduction: Carefully add powdered potassium hydroxide (e.g., 1.12 g, 20 mmol).
The addition of a strong base is crucial to deprotonate the a-carbon of acetophenone,
generating the reactive enolate nucleophile required for the initial C-C bond formation.

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous
stirring. Monitor the reaction progress by TLC (e.g., using a 4.1 Hexane:Ethyl Acetate mobile
phase). The reaction is typically complete within 4-6 hours.
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o Work-up: Once the reaction is complete (disappearance of starting material), cool the flask to
room temperature. Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate
should form.

« |solation: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with cold
water to remove residual KOH and other water-soluble impurities.

 Purification: Purify the crude product by recrystallization from hot ethanol to yield pure 6-
Methoxy-2-phenylquinoline as a crystalline solid.

Characterization:

e Confirm the structure using *H NMR, 13C NMR, and High-Resolution Mass Spectrometry
(HRMS).

e The expected *H NMR will show characteristic signals for the quinoline core protons and the
phenyl and methoxy substituents.

e HRMS should confirm the expected molecular formula (C1eH13NO) and mass.

Protocol 2: Synthesis of a 6-Methoxy-2-substituted-
quinazoline

This protocol outlines a two-step synthesis involving Schiff base formation followed by oxidative
cyclization.
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2-Amino-5-methoxybenzaldehyde

+ R-NH: (e.g., Benzylamine) Two-step synthesis of a quinazoline derivative.

Step 1: Schiff Base Formation
(Ethanol, Acetic Acid cat.)

'
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'

Step 2: Oxidative Cyclization
(e.g., I2in DMSO or DDQ)

6-Methoxy-2-phenyl-quinazoline
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Fig. 3: Experimental workflow for quinazoline synthesis.

Materials & Equipment:

¢ 2-Amino-5-methoxybenzaldehyde (1.0 eq)

¢ Benzylamine (1.0 eq)

¢ lodine (I2) (1.2 eq) or DDQ

o Ethanol, Dimethyl Sulfoxide (DMSO)

+ Round-bottom flasks, magnetic stirrer, heating mantle
« Standard work-up and purification equipment

Step-by-Step Procedure:
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» Schiff Base Formation: Dissolve 2-Amino-5-methoxybenzaldehyde (10 mmol) in ethanol
(30 mL) in a round-bottom flask. Add benzylamine (10 mmol) followed by a catalytic amount
of glacial acetic acid (2-3 drops). The acid catalyzes the dehydration step in imine formation.

o Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC indicates the
formation of the Schiff base is complete.

 Intermediate Isolation (Optional): The solvent can be removed under reduced pressure. The
resulting crude Schiff base is often used directly in the next step without further purification.

o Oxidative Cyclization: Dissolve the crude intermediate in DMSO (25 mL). Add lodine (12
mmol). The 12/DMSO system acts as an oxidant to facilitate the C-H amination and
subsequent aromatization to the stable quinazoline ring.

e Heating: Heat the reaction mixture to 100-120°C for 6-8 hours. Monitor by TLC.

o Work-up: Cool the reaction to room temperature and pour it into an aqueous solution of
sodium thiosulfate (Na2S203) to quench the excess iodine. A precipitate will form.

« |solation & Purification: Collect the solid by filtration, wash with water, and purify by column
chromatography or recrystallization to obtain the final quinazoline product.

Characterization:

e Confirm the final structure using *H NMR, 3C NMR, and HRMS.

Conclusion

2-Amino-5-methoxybenzaldehyde is a powerful and economically viable precursor for
accessing high-value heterocyclic scaffolds in medicinal chemistry. Its trifunctional nature
enables convergent and efficient syntheses of quinolines, quinazolines, and other structures
central to the development of novel therapeutics. The protocols and data presented herein
underscore its versatility and provide a solid foundation for researchers aiming to leverage this
key building block in their drug discovery programs. Future explorations will undoubtedly
continue to uncover new reactions and applications, further cementing its role in the synthesis
of next-generation medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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